

Gas-Phase Structure of Methyl Nitrite: A Spectroscopic Determination

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Compound of Interest

Compound Name: Methyl nitrite

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase structure of **methyl nitrite** (CH_3ONO), as determined by various spectroscopic techniques. **Methyl nitrite** is a simple alkyl nitrite that serves as a crucial model system for understanding conformational isomerism and intramolecular dynamics. In the gas phase, it exists as a mixture of two stable conformers: cis and trans.^[1] This document details the experimental methodologies used to characterize these conformers and presents their structural parameters and vibrational frequencies in a comparative format.

Spectroscopic Approaches to Structural Determination

The determination of the precise molecular structure of gas-phase molecules like **methyl nitrite** relies heavily on high-resolution spectroscopic methods. The primary techniques employed are microwave and infrared spectroscopy.

- **Microwave Spectroscopy:** This technique measures the absorption of microwave radiation by a molecule, corresponding to transitions between rotational energy levels. By analyzing the rotational spectra, highly accurate rotational constants can be determined. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the atomic masses and their geometric arrangement. From the rotational constants of the

parent molecule and its various isotopologues, a detailed and precise molecular structure, including bond lengths and bond angles, can be derived.

- **Infrared (IR) Spectroscopy:** Infrared spectroscopy probes the vibrational modes of a molecule. Each vibrational mode has a characteristic frequency that depends on the masses of the atoms and the force constants of the bonds involved. The doubling of certain vibrational bands in the gas-phase IR spectrum of **methyl nitrite** provided the initial evidence for the existence of two distinct conformers.^[2] By assigning these bands to specific vibrational modes of the cis and trans isomers, valuable information about their structure and relative stability is obtained.

Experimental Protocols

The structural and vibrational data presented in this guide are derived from experiments conducted under specific conditions, as detailed below.

Microwave Spectroscopy

The rotational spectra of cis- and trans-**methyl nitrite** and their isotopic species were recorded using microwave spectrometers. A typical experimental setup involves:

- **Sample Preparation:** **Methyl nitrite** is synthesized and purified. For isotopic substitution studies, isotopically labeled precursors are used.
- **Spectrometer:** A microwave spectrometer, often a Stark-modulated or a Fourier-transform microwave (FTMW) spectrometer, is used. For instance, some studies utilized a spectrometer operating in the 1.8-465 GHz range.^[3]
- **Data Acquisition:** The gaseous sample is introduced into a waveguide or a resonant cavity at low pressure. The temperature is typically controlled and can be as low as -78.5°C to enhance signal intensity. The spectrometer then scans the microwave frequency range, and the absorption corresponding to rotational transitions is recorded.
- **Analysis:** The observed transition frequencies are fitted to a rotational Hamiltonian to obtain the rotational constants (A, B, C) and centrifugal distortion constants. By analyzing the spectra of multiple isotopologues, the substitution coordinates of the atoms can be determined, leading to a precise r_s (substitution) structure.

Infrared Spectroscopy

The gas-phase infrared spectra of **methyl nitrite** are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

- **Sample Preparation:** Gaseous **methyl nitrite** is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or polyethylene).
- **Spectrometer:** A high-resolution FTIR spectrometer is employed. For example, spectra have been obtained using a Nicolet 7199 Fourier-transform infrared spectrometer with a resolution of 1 cm^{-1} .^[2] Far-infrared spectra have been recorded at even higher resolutions (0.0011 cm^{-1}) using synchrotron radiation.^[3]
- **Data Acquisition:** The infrared radiation is passed through the gas cell, and the transmitted light is measured by a detector. An interferogram is generated and then Fourier-transformed to produce the infrared spectrum. Spectra are often recorded at various pressures and temperatures to aid in the assignment of vibrational bands. For instance, gas-phase spectra have been recorded in a 5-cm cell at a pressure of 20 Torr.^[2]
- **Analysis:** The observed absorption bands are assigned to the fundamental vibrational modes, overtones, and combination bands of the cis and trans conformers. This assignment is often aided by studies in inert gas matrices, which sharpen the absorption bands, and by theoretical calculations of the vibrational frequencies.

Data Presentation

The following tables summarize the quantitative data for the gas-phase structure and vibrational frequencies of cis- and trans-**methyl nitrite** as determined by spectroscopic methods.

Table 1: Structural Parameters of cis- and trans-Methyl Nitrite

Parameter	cis-Methyl Nitrite	trans-Methyl Nitrite	Reference
Bond Lengths (Å)			
r(C-O)	1.437	1.439	[4]
r(O-N)	1.398	1.383	[4]
r(N=O)	1.182	1.196	[4]
r(C-H) (in plane)	1.090 (assumed)	1.085 (assumed)	[4]
r(C-H) (out of plane)	1.102 (assumed)	1.097 (assumed)	[4]
Bond Angles (°)			
∠CON	114.7	111.4	[4]
∠ONO	114.8	112.1	[4]
∠OCH (in plane)	101.8	106.1	[4]
∠OCH (out of plane)	109.95	110.3	[4]

Note: The C-H bond lengths were assumed in the structural determination from microwave data.

Table 2: Rotational Constants of cis- and trans-Methyl Nitrite (MHz)

Rotational Constant	cis-CH ₃ ONO	trans-CH ₃ ONO	Reference
A	20044.8	40049.7	[5]
B	5576.9	3639.4	[5]
C	4410.5	3381.8	[5]

Table 3: Selected Vibrational Frequencies of cis- and trans-Methyl Nitrite (cm⁻¹)

Vibrational Mode	cis-CH ₃ ONO	trans-CH ₃ ONO	Reference
N=O stretch (ν_3)	1625	1681	[6]
CH ₃ rock	1040	985	[6]
O-N=O bend (ν_8)	841.1	812.4	[7]
C-O-N bend	550	595.5	[6]

Discussion

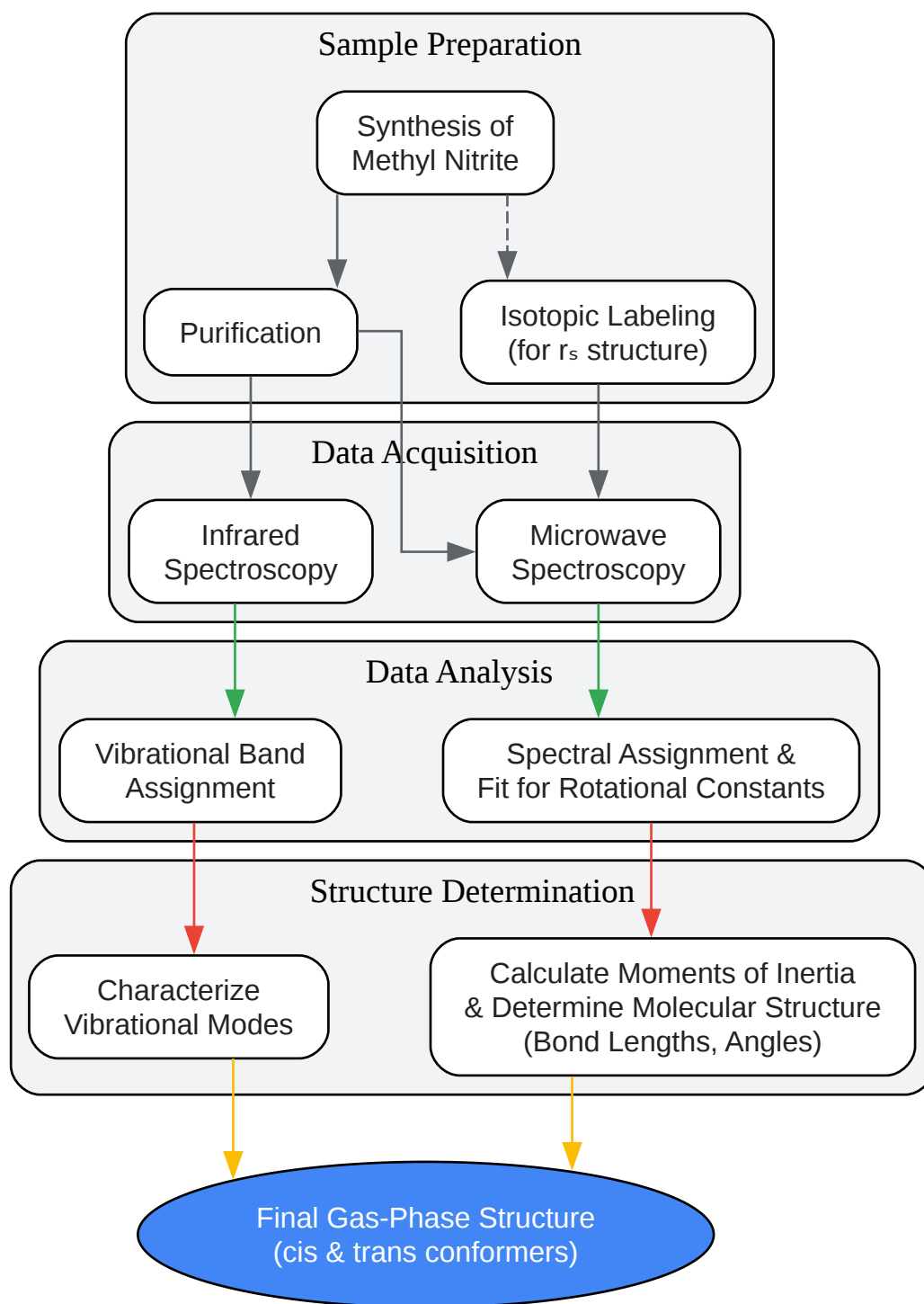
Spectroscopic studies have conclusively shown that **methyl nitrite** exists as two planar conformers, cis and trans, with the cis form being the more stable isomer.[1][6] The energy difference between the two conformers is approximately 3.13 kJ/mol.[1] The barrier to internal rotation around the O-N bond is significant, estimated to be around 45.3 kJ/mol, which allows for the distinct observation of both conformers at room temperature.[1]

The structural data in Table 1 reveals subtle but significant differences between the two isomers. For example, the N=O bond is slightly shorter in the cis conformer, while the O-N bond is longer. The bond angles also differ, reflecting the different steric and electronic environments in the two conformations.

The vibrational frequencies listed in Table 3 show distinct bands for each conformer, which is crucial for their identification and quantification in mixtures. The N=O stretching frequency, in particular, is a sensitive marker, appearing at a lower wavenumber for the cis conformer (around 1625 cm⁻¹) and at a higher wavenumber for the trans conformer (around 1681 cm⁻¹). [6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the gas-phase structure of a molecule like **methyl nitrite** using spectroscopic techniques.



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Caption: Experimental workflow for spectroscopic determination of gas-phase molecular structure.

Conclusion

The gas-phase structure of cis- and trans-**methyl nitrite** has been meticulously characterized through a combination of microwave and infrared spectroscopy. These studies have provided precise data on bond lengths, bond angles, and vibrational modes for both conformers. This detailed structural information is fundamental to understanding the reactivity, photochemistry, and atmospheric chemistry of **methyl nitrite** and related organic nitrites. The experimental and analytical workflows described herein represent a powerful and general approach for the elucidation of the structure of small, gas-phase molecules.

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